3-(5-Fluoro-1H-indol-3-yl)-2-methyl-propylamine

Catalog No.
S12544900
CAS No.
M.F
C12H15FN2
M. Wt
206.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(5-Fluoro-1H-indol-3-yl)-2-methyl-propylamine

Product Name

3-(5-Fluoro-1H-indol-3-yl)-2-methyl-propylamine

IUPAC Name

3-(5-fluoro-1H-indol-3-yl)-2-methylpropan-1-amine

Molecular Formula

C12H15FN2

Molecular Weight

206.26 g/mol

InChI

InChI=1S/C12H15FN2/c1-8(6-14)4-9-7-15-12-3-2-10(13)5-11(9)12/h2-3,5,7-8,15H,4,6,14H2,1H3

InChI Key

NLRRJAHVVQTEBE-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CNC2=C1C=C(C=C2)F)CN

3-(5-Fluoro-1H-indol-3-yl)-2-methyl-propylamine is a chemical compound characterized by the presence of a fluorine atom on the indole ring, which enhances its biological activity and potential applications in medicinal chemistry. Its molecular formula is C12H15FN2C_{12}H_{15}FN_{2} and it has a molecular weight of approximately 206.26 g/mol. The structural composition includes a propylamine side chain attached to the indole moiety, which is significant for its interaction with biological targets.

, including:

  • Oxidation: This process can convert the amine group into an amine oxide.
  • Reduction: Reduction reactions may modify the functional groups, potentially altering its pharmacological properties.
  • Substitution: Electrophilic and nucleophilic substitutions can introduce different substituents onto the indole ring or the propylamine side chain.

Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The specific conditions (temperature, pressure, and solvent choice) are tailored to optimize yields and purity during synthesis .

3-(5-Fluoro-1H-indol-3-yl)-2-methyl-propylamine exhibits notable biological activities due to its structural features. The fluorine atom enhances lipophilicity, which can improve membrane permeability and receptor binding affinity. Such modifications may lead to varied pharmacological effects, including potential antidepressant or anxiolytic properties, as indicated by studies on similar indole derivatives .

The synthesis of 3-(5-Fluoro-1H-indol-3-yl)-2-methyl-propylamine typically involves:

  • Fluorination of Indole: Introduction of a fluorine atom at the 5-position of the indole ring.
  • Formation of the Propylamine Side Chain: This can be achieved through reductive amination processes or alkylation methods using appropriate precursors.

The synthesis may utilize various solvents and catalysts to enhance reaction efficiency and yield . Industrial methods may involve continuous flow systems for large-scale production .

This compound has potential applications in several fields:

  • Pharmaceutical Development: Due to its bioactive properties, it could serve as a lead compound for developing new medications targeting neurological disorders.
  • Research in Neurochemistry: Its unique structure allows for studies on serotonin receptor interactions and other neurotransmitter systems.
  • Chemical Probes: It can be used in laboratory settings to explore biological pathways involving indole derivatives.

Interaction studies of 3-(5-Fluoro-1H-indol-3-yl)-2-methyl-propylamine focus on its binding affinity to various receptors, particularly those involved in serotonergic pathways. Preliminary data suggest that modifications in the indole structure can significantly influence receptor selectivity and efficacy. Such studies are crucial for understanding its mechanism of action and potential therapeutic benefits .

Several compounds share structural similarities with 3-(5-Fluoro-1H-indol-3-yl)-2-methyl-propylamine:

Compound NameKey Differences
2-(5-Fluoro-1H-indol-3-yl)propan-1-amineLacks the methyl group on the propylamine side chain
2-(6-Fluoro-1H-indol-3-yl)propan-1-amineFluorine at a different position affecting activity
3-(5-Chloro-1H-indol-3-yl)-2-methyl-propylamineChlorine instead of fluorine alters chemical properties
5-FluoroindoleLacks the propylamine side chain

Uniqueness

The unique positioning of the fluorine atom at the 5-position combined with the propylamine side chain distinguishes it from other compounds. This configuration not only enhances lipophilicity but also influences how it interacts with biological targets, making it a valuable candidate for further research in drug development .

XLogP3

2.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

206.12192665 g/mol

Monoisotopic Mass

206.12192665 g/mol

Heavy Atom Count

15

Dates

Modify: 2024-08-09

Explore Compound Types